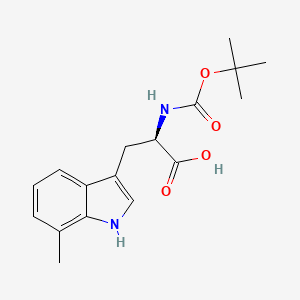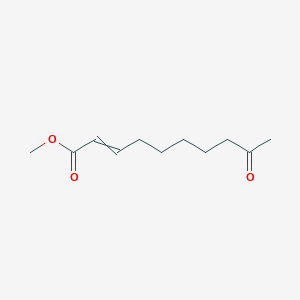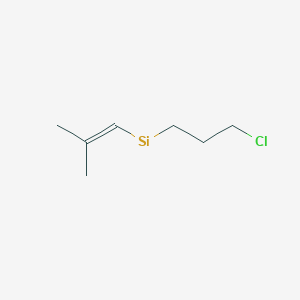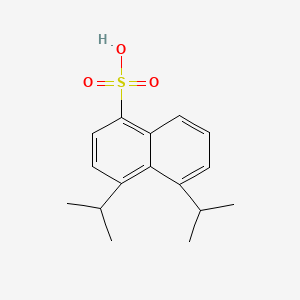
Tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphosphetane is a phosphorus-containing compound with the molecular formula H₄P₄. It is a cyclic molecule consisting of four phosphorus atoms, forming a unique ring structure. This compound is of significant interest in the field of inorganic chemistry due to its distinctive bonding and reactivity properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphosphetane can be synthesized through various methods. One common approach involves the reaction of white phosphorus with a reducing agent under controlled conditions. For instance, the reduction of white phosphorus with sodium in liquid ammonia can yield this compound .
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the synthesis typically involves similar reduction reactions. The process requires careful control of temperature and pressure to ensure the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphorus oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Wirkmechanismus
The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclo-tetraphosphane: Another cyclic phosphorus compound with similar structural features.
Phosphoranes: Compounds containing phosphorus in a higher oxidation state.
Phosphines: Compounds with phosphorus bonded to organic groups.
Uniqueness: Tetraphosphetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus compounds. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
287-64-9 |
|---|---|
Molekularformel |
H4P4 |
Molekulargewicht |
127.927 g/mol |
IUPAC-Name |
tetraphosphetane |
InChI |
InChI=1S/H4P4/c1-2-4-3-1/h1-4H |
InChI-Schlüssel |
QTDGWKQCMSDBLV-UHFFFAOYSA-N |
Kanonische SMILES |
P1PPP1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


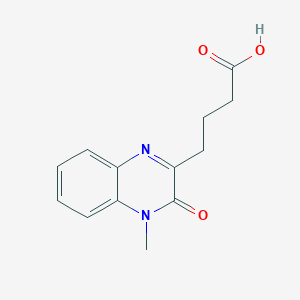

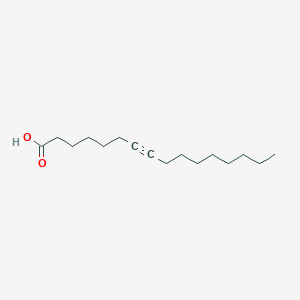
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

